m-Xylene

Description

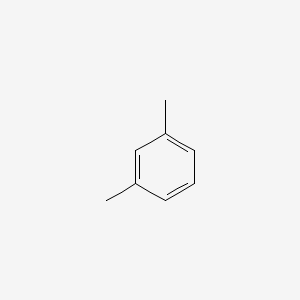

This compound is a xylene carrying methyl groups at positions 1 and 3.

This compound is a natural product found in Psidium guajava, Zingiber mioga, and other organisms with data available.

See also: p-Xylene (related); o-Xylene (related); Xylene (related).

Structure

3D Structure

Properties

IUPAC Name |

1,3-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZLXZYQVIEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10, Array | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026298 | |

| Record name | m-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid, Colorless liquid; [Merck Index] Sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

282.4 °F at 760 mmHg (NTP, 1992), 139.1 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 139 °C, 282 °F | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

85 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (closed cup), 27 °C c.c., 82 °F | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.61X10+2 mg/L at 25 °C., In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C), Miscible with acetone, alcohol, ether, benzene; soluble in chloroform, Solubility in water: none, Slight | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.864 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8698 g/cu m at 25 °C, Critical density: 2.66 mmol/cu m; Critical volume: 376.0 cu m/mol, Relative density (water = 1): 0.86, 0.86 | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 82.9 °F (NTP, 1992), 8.29 [mmHg], 8.29 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.8, 9 mmHg | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid, Color: Saybolt units +30 (research, pure and technical grades) | |

CAS No. |

108-38-3, 68908-87-2 | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dimethyl-, benzylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068908872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9XS864HTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-54.2 °F (NTP, 1992), -47.85 °C, -48 °C, -54 °F | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

m-Xylene: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

m-Xylene (B151644), systematically named 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C8H10. It is one of three structural isomers of dimethylbenzene, the others being o-xylene (B151617) and p-xylene.[1][2] As a colorless, flammable liquid with a characteristic sweet, aromatic odor, this compound is a significant component of commercial xylene mixtures, which are of great industrial value.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, chemical behavior, industrial significance, and biological interactions, tailored for professionals in research, science, and drug development.

Physicochemical Properties

This compound is a non-polar organic solvent with very low miscibility in water.[4][5] It is, however, miscible with many organic solvents, including alcohol and ether.[3][4] The physical and chemical characteristics of this compound are crucial for its various applications and are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H10 | [6] |

| Molecular Weight | 106.16 g/mol | [7] |

| Appearance | Colorless liquid | [4][7] |

| Odor | Aromatic, sweet | [8] |

| Density | 0.868 g/mL at 25 °C | [4] |

| Melting Point | -48 °C (-54 °F; 225 K) | [7] |

| Boiling Point | 139 °C (282 °F; 412 K) | [7] |

| Solubility in Water | 161 mg/L at 25 °C | [9][10] |

| Vapor Pressure | 8.29 mmHg at 25 °C | [9][11] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [4] |

| Refractive Index | 1.497 at 20 °C | [7] |

| CAS Number | 108-38-3 | [6] |

Chemical Reactions and Industrial Production

This compound's chemical reactivity is centered around its benzene (B151609) ring and the two methyl groups. These structural features allow it to participate in a variety of chemical transformations that are fundamental to its industrial utility.

Key Chemical Reactions

The primary industrial chemical reaction involving this compound is its catalytic oxidation to produce isophthalic acid.[4][7] This process is a cornerstone for the production of certain polymers. The methyl groups on the benzene ring provide reactive sites that are targeted in various organic synthesis pathways, enabling the construction of more complex molecules essential for pharmaceutical intermediates and other fine chemicals.[4]

Industrial Production and Applications

Xylenes (B1142099) are naturally present in petroleum, constituting about 1% by weight.[7] The industrial production of xylenes involves the methylation of toluene (B28343) and benzene.[1] Commercial xylene is typically a mixture of the three isomers (o-, m-, and p-xylene) and ethylbenzene, with this compound often being the predominant isomer.[1][3]

The separation of this compound from its isomers can be challenging due to their similar boiling points.[10] One method for isolating this compound involves partial sulfonation, as it is more reactive to sulfonation than its isomers. After sulfonation, the unsulfonated oils are removed, and the sulfonated product is steam distilled to yield this compound.[7]

The major application of this compound is in the production of isophthalic acid, which serves as a copolymerizing monomer to modify the properties of polyethylene (B3416737) terephthalate (B1205515) (PET).[7] It is also a raw material for the manufacturing of 2,4- and 2,6-xylidine and other smaller-volume chemicals.[7] Additionally, this compound is utilized as a solvent in the printing, rubber, and leather industries and is a common component of inks, rubbers, and adhesives.[1] In laboratory settings, it can be used as a cleaning agent for steel and silicon wafers.[1]

Experimental Protocols

Determination of this compound Solubility in Water

A common method for determining the solubility of a sparingly soluble organic compound like this compound in water is the synthetic method.

Methodology:

-

Sample Preparation: A known volume of purified water (e.g., 50-100 mL) is placed in a sealed glass tube. The tube is then frozen.

-

Analyte Addition: A precise amount of this compound is added to the frozen water using a micropipette.

-

Equilibration: The sealed tube is subjected to a controlled temperature environment and allowed to equilibrate. This may involve an initial period at a higher temperature (e.g., 70°C for 6 hours) followed by a longer period at the target temperature (e.g., 20°C for 72 hours) to ensure saturation.

-

Visual Observation: The solubility is determined by visual observation of the disappearance of the separate organic phase as the mixture is incrementally heated or as small, known amounts of the solute are added until a saturated solution is formed. The mean value from multiple determinations is taken as the solubility.

This protocol is based on the description of the synthetic method of Fuhner as cited in the IUPAC-NIST Solubilities Database.[12]

Visualizations

References

- 1. Xylene - Wikipedia [en.wikipedia.org]

- 2. Xylene - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | 108-38-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Sixty Solvents [chem.rochester.edu]

- 6. scbt.com [scbt.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. parchem.com [parchem.com]

- 10. This compound | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Table 4-2, Physical and Chemical Properties of this compound, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. IUPAC-NIST Solubilities Database [srdata.nist.gov]

An In-Depth Technical Guide to m-Xylene (CAS Number: 108-38-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Xylene (B151644), systematically named 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₈H₁₀. It is one of the three isomers of dimethylbenzene, the others being o-xylene (B151617) and p-xylene. As a colorless, flammable liquid with a characteristic aromatic odor, this compound is a significant component of commercial xylene mixtures, which are primarily derived from petroleum refining. This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, metabolic pathways, toxicological effects, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter or utilize this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 108-38-3 |

| Molecular Formula | C₈H₁₀ |

| Molar Mass | 106.167 g/mol |

| Appearance | Colorless liquid |

| Odor | Aromatic |

| Density | 0.864 g/mL at 20 °C |

| Melting Point | -47.9 °C |

| Boiling Point | 139.1 °C |

| Flash Point | 25 °C (closed cup) |

| Solubility in Water | 162 mg/L at 25 °C |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, and other organic solvents. |

| Vapor Pressure | 8.29 mmHg at 25 °C |

| Vapor Density | 3.66 (Air = 1) |

| Refractive Index (n_D^20) | 1.4972 |

Synthesis and Industrial Production

This compound is predominantly obtained from the catalytic reforming of petroleum naphtha. The resulting reformate contains a mixture of benzene, toluene, and xylenes (B1142099) (BTX). The separation of xylene isomers is a critical industrial process. Due to the close boiling points of the isomers, simple distillation is not effective. Industrial separation often involves fractional distillation and crystallization processes.

A common laboratory-scale synthesis of a substituted this compound derivative is the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of this compound with t-Butyl Chloride

This protocol describes the synthesis of 1,3-dimethyl-5-tert-butylbenzene from this compound and tert-butyl chloride using ferric chloride as a Lewis acid catalyst.[1]

Materials:

-

This compound (1,3-dimethylbenzene)

-

t-Butyl chloride (2-chloro-2-methylpropane)

-

Anhydrous ferric chloride (FeCl₃)

-

Water (deionized)

-

Ethyl acetate

-

Clean, dry test tubes and other appropriate glassware

-

Pasteur pipettes

-

Thermometer adapter

-

Ice bath

-

Sand bath or heating mantle

Procedure:

-

Reaction Setup: In a clean, dry test tube, combine this compound and t-butyl chloride. Clamp the test tube securely and place it in an ice bath to cool.

-

Gas Trap: Prepare a gas trap by placing a piece of moist litmus (B1172312) paper and a wad of cotton in a larger test tube. This will be placed over the reaction to trap the HCl gas that evolves.[1]

-

Catalyst Addition: Once the reaction mixture is cooled, quickly weigh and add anhydrous ferric chloride to the test tube. Immediately seal the system with a thermometer adapter fitted with a Pasteur pipette leading to the gas trap.[1]

-

Reaction: The reaction will begin to bubble as HCl gas is produced. Allow the reaction to proceed in the ice bath until the bubbling subsides, or for approximately 30 minutes.[1]

-

Workup:

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Prepare a micro-filtration pipette with a small cotton plug and a layer of silica gel.

-

Filter the reaction mixture through the silica gel pipette to remove the iron catalyst.

-

Wash the silica gel with a small amount of this compound to ensure complete product transfer.

-

Transfer the filtered organic layer to a clean test tube.

-

Add water to the organic layer to perform an extraction to remove any remaining HCl. Mix gently and then remove the lower aqueous layer.

-

-

Purification:

-

Add a drying agent (e.g., anhydrous sodium sulfate) to the organic layer to remove any residual water.

-

Carefully decant the dried organic product into a clean, pre-weighed test tube.

-

To remove unreacted this compound, gently heat the test tube in a sand bath. The temperature of the vapors should be monitored to ensure it rises above the boiling point of this compound (139.1 °C).[1]

-

Once the excess this compound has been evaporated, allow the product to cool.

-

-

Analysis: The final product can be analyzed by gas chromatography (GC) to determine its purity. Prepare a sample by dissolving a few drops of the product in ethyl acetate.[1]

Caption: Workflow for the Friedel-Crafts alkylation of this compound.

Metabolism and Toxicological Effects

Metabolic Pathway

The primary route of this compound metabolism in humans and other mammals occurs in the liver, mediated by the cytochrome P450 mixed-function oxidase system. The initial step involves the oxidation of one of the methyl groups to form 3-methylbenzyl alcohol. This is followed by further oxidation to 3-methylbenzaldehyde (B113406) and then to 3-methylbenzoic acid. The final step is the conjugation of 3-methylbenzoic acid with glycine (B1666218) to produce 3-methylhippuric acid, which is then excreted in the urine. This metabolite is commonly used as a biomarker for occupational exposure to this compound.

Caption: Major metabolic pathway of this compound in mammals.

Toxicological Effects and Cellular Signaling Pathways

Exposure to this compound can occur through inhalation, ingestion, or dermal contact. Acute exposure to high concentrations can cause central nervous system depression, leading to symptoms such as dizziness, headache, and nausea. Chronic exposure has been associated with a range of health effects, including neurological and respiratory issues.

4.2.1. Oxidative Stress

This compound has been shown to induce oxidative stress in various cell types. This is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. The induction of oxidative stress can trigger cellular defense mechanisms, including the activation of antioxidant enzymes. A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes encoding for antioxidant and detoxification enzymes.

Caption: this compound-induced oxidative stress and the Nrf2 signaling pathway.

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. There is evidence to suggest that exposure to certain chemicals, potentially including this compound, can lead to the activation of the MAPK pathway, which may contribute to its toxic effects. The MAPK cascade typically involves a series of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Activation of this pathway can lead to the phosphorylation of various downstream targets, including transcription factors, which in turn regulate gene expression.

References

The Solubility of m-Xylene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meta-xylene (m-xylene) in various organic solvents. Due to its widespread use as a solvent and a precursor in the synthesis of various chemicals, understanding its solubility characteristics is crucial for process design, reaction optimization, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

Table 1: Miscibility of This compound (B151644) with Common Organic Solvents

| Solvent Class | Solvent Name | Miscibility |

| Alcohols | Methanol | See Table 2 |

| Ethanol | Miscible[4][7] | |

| Propanol | Data not available | |

| Isopropanol | Data not available | |

| Ketones | Acetone | Miscible[3][7] |

| Methyl Ethyl Ketone | Data not available | |

| Ethers | Diethyl Ether | Miscible[4][7] |

| Tetrahydrofuran (THF) | Data not available | |

| Aromatic Hydrocarbons | Benzene | Miscible[3] |

| Toluene | Miscible[7] | |

| o-Xylene | Miscible | |

| p-Xylene | Miscible | |

| Alkanes | Hexane | Data not available |

| Heptane | Data not available | |

| Halogenated Solvents | Chloroform | Soluble[3] |

| Dichloromethane | Data not available | |

| Esters | Ethyl Acetate | Data not available |

Table 2: Quantitative Solubility Data for this compound in Methanol

This table presents liquid-liquid equilibrium data for the binary system of this compound and methanol. The data indicates partial miscibility at the specified temperature.

| Temperature (K) | Mole Fraction of this compound in Methanol-rich Phase (x₁) | Mole Fraction of Methanol in this compound-rich Phase (x₂) |

| 313.15 | Data not available | Data not available |

Note: Specific mole fraction values for the this compound/methanol system were not explicitly found in the provided search results, though vapor-liquid equilibrium data for this system exists, implying some level of miscibility.[8][9]

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility is a fundamental experimental procedure in chemistry and chemical engineering. The following protocols outline the methodologies for accurately measuring the solubility of a liquid like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a substance in a solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Thermostated shaker bath or incubator

-

Calibrated thermometer

-

Glass flasks or vials with airtight seals

-

Pipettes and syringes

-

Analytical balance

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument for concentration measurement

Procedure:

-

Preparation of Mixtures: Prepare several sealed flasks containing an excess amount of this compound in the chosen solvent. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Equilibration: Place the flasks in a thermostated shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solvent phase remains constant. A typical equilibration time can range from 24 to 72 hours.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the two liquid phases to separate completely. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Sampling: Carefully withdraw a known volume or weight of the solvent-rich phase (the supernatant) using a pre-calibrated pipette or syringe. Ensure that no droplets of the undissolved this compound phase are included in the sample.

-

Analysis: Analyze the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as gas chromatography.[10][11][12][13][14]

-

Data Reporting: The solubility is reported as the concentration of this compound in the saturated solvent phase, typically in units of g/100g of solvent, mole fraction, or weight percent.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a robust and widely used analytical technique for determining the concentration of volatile organic compounds like this compound in a solution.[10][11][12][13][14]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for aromatic hydrocarbon analysis (e.g., HP-INNOWax)[12]

-

Autosampler for precise and reproducible injections

-

Data acquisition and processing software

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Calibration Curve: Inject the standard solutions into the GC and record the peak areas corresponding to this compound. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the sample obtained from the equilibrated mixture into the GC under the same conditions as the standards.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. This compound | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Sixty Solvents [chem.rochester.edu]

- 6. Table 4-2, Physical and Chemical Properties of this compound, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Xylene - Sciencemadness Wiki [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. dechema.de [dechema.de]

- 10. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. caod.oriprobe.com [caod.oriprobe.com]

- 13. Trace Impurities in Mixed Xylenes by GC UOP Method 931-10 [scioninstruments.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Laboratory Synthesis of m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methods for the synthesis and purification of meta-xylene (m-xylene) in a laboratory setting. The following sections detail experimental protocols, quantitative data, and logical workflows to assist researchers in obtaining high-purity This compound (B151644) for use in synthetic chemistry and drug development.

Synthesis of this compound via Friedel-Crafts Alkylation of Toluene (B28343)

The Friedel-Crafts alkylation of toluene with a methylating agent is a common method for producing xylenes (B1142099). While the methyl group is an ortho-, para-director, the thermodynamic stability of this compound allows for its preferential formation under specific conditions, particularly at higher temperatures where isomerization can occur.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

This protocol is designed for the laboratory-scale synthesis of a xylene mixture enriched in the meta isomer.

Materials:

-

Toluene (ACS grade or higher)

-

Chloromethane (B1201357) (or other suitable methylating agent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet/outlet

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

To the round-bottom flask, add toluene and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath.

-

Slowly bubble chloromethane gas through the stirred solution. Alternatively, a liquid methylating agent can be added dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 80°C and maintain this temperature for several hours to promote the formation of the thermodynamically favored this compound.[1]

-

Cool the reaction mixture to room temperature and quench by slowly adding crushed ice, followed by the cautious addition of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The resulting crude product is a mixture of xylene isomers and can be further purified by methods described in the following sections.

Quantitative Data: Isomer Distribution in Toluene Methylation

The temperature of the Friedel-Crafts reaction significantly influences the isomeric ratio of the resulting xylene mixture. The following table summarizes the product distribution at different temperatures.[1]

| Temperature (°C) | o-Xylene (B151617) (%) | This compound (%) | p-Xylene (%) |

| Sub-zero | 54 | 19 | 28 |

| Room Temperature | 3 | 69 | 28 |

| 80 | 1 | 89 | 10 |

Purification and Isolation of this compound

Obtaining pure this compound typically requires separation from its ortho and para isomers. The following protocols describe two effective methods for this purpose.

Isomerization of o-Xylene to this compound

This method utilizes a shape-selective zeolite catalyst to convert o-xylene into a mixture containing a significant proportion of this compound.

Materials:

-

o-Xylene (≥98% purity)

-

H-ZSM-5 zeolite catalyst

-

Tube furnace with a quartz reactor tube

-

Nitrogen gas supply

-

Condenser and collection flask

-

Gas chromatograph (GC) for analysis

Procedure:

-

Pack the quartz reactor tube with a known amount of H-ZSM-5 catalyst, secured with glass wool plugs.

-

Place the reactor in the tube furnace and heat to the reaction temperature of 425°C under a steady flow of nitrogen gas.[2]

-

Heat the o-xylene to its boiling point (144°C) and pass the vapor through the heated catalyst bed using a nitrogen carrier gas.[2]

-

Condense the product stream using a water-cooled condenser and collect the liquid in a flask cooled in an ice bath.[2]

-

Analyze the product mixture using GC to determine the composition of the xylene isomers.

The following table presents typical conversion and selectivity data for the isomerization of o-xylene over a hierarchical mesoporous ZSM-5 catalyst at 500°C.[3]

| Parameter | Value |

| o-Xylene Conversion | 51.6% |

| p-Xylene Yield | 11.6% |

| p-Xylene Selectivity | 22.4% |

Separation of this compound by Sulfonation and Hydrolysis

This classic chemical method leverages the higher reactivity of this compound towards sulfonation compared to its isomers.

Materials:

-

Mixed xylenes

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium chloride (NaCl)

-

Steam distillation apparatus

-

Separatory funnel

-

Beakers and flasks

Procedure:

Part A: Selective Sulfonation

-

In a round-bottom flask, combine the mixed xylenes with concentrated sulfuric acid. The molar ratio of H₂SO₄ to the estimated this compound content should be approximately 1:1.

-

Heat the mixture with stirring to a temperature of 80-100°C.[4] this compound will be selectively sulfonated to form this compound sulfonic acid.

-

After several hours, cool the mixture. The this compound sulfonic acid will be in the lower aqueous sulfuric acid layer.

-

Separate the two layers using a separatory funnel. The upper layer contains the unreacted o- and p-xylenes.

Part B: Hydrolysis of this compound Sulfonic Acid

-

Transfer the aqueous layer containing this compound sulfonic acid to a distillation flask.

-

Perform a steam distillation. The sulfonic acid will be hydrolyzed back to this compound, which will co-distill with the water.

-

Collect the distillate in a receiving flask.

-

Separate the this compound from the water in the distillate using a separatory funnel.

-

Wash the recovered this compound with a dilute sodium bicarbonate solution, followed by water.

-

Dry the this compound over anhydrous calcium chloride or magnesium sulfate.

-

For further purification, simple distillation can be performed.

This method can yield this compound with a purity of over 95%. The recovery of this compound from the initial mixture is typically in the range of 80% or higher.[5]

Visualizing the Processes

Signaling Pathways and Reaction Mechanisms

Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.

Experimental Workflows

Caption: General workflow for this compound synthesis and purification.

References

- 1. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]

- 2. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 3. journal.bcrec.id [journal.bcrec.id]

- 4. US2848483A - Separation of xylenes - Google Patents [patents.google.com]

- 5. scialert.net [scialert.net]

Spectroscopic Analysis of m-Xylene: An In-depth Technical Guide

Introduction

m-Xylene (B151644), or 1,3-dimethylbenzene, is an aromatic hydrocarbon that is widely used as a solvent and as a precursor in the production of various chemicals, including isophthalic acid, a monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). Accurate and comprehensive analysis of this compound is crucial for quality control, reaction monitoring, and safety. This technical guide provides a detailed overview of the spectroscopic data of this compound obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the unique chemical environments of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons and the methyl protons.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic H (H-2, H-4, H-6) | ~7.11 | Multiplet | 3H |

| Aromatic H (H-5) | ~6.96 | Triplet | 1H |

| Methyl H (-CH₃) | ~2.28 | Singlet | 6H |

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

Due to the symmetry of the this compound molecule, its ¹³C NMR spectrum displays four distinct signals.[1]

| Carbon Type | Chemical Shift (δ) in ppm |

| Quaternary C (C-1, C-3) | ~137.8 |

| Aromatic CH (C-5) | ~130.0 |

| Aromatic CH (C-4, C-6) | ~128.3 |

| Aromatic CH (C-2) | ~126.2 |

| Methyl C (-CH₃) | ~21.4 |

Note: Chemical shifts are typically referenced to the solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for aromatic C-H and C-C stretching, as well as C-H bending vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3030 - 3080 | Aromatic C-H Stretch | Medium-Strong |

| 2850 - 2960 | Methyl C-H Stretch | Medium-Strong |

| 1610, 1490, 1465 | Aromatic C=C Stretch | Medium-Strong |

| 778, 698 | C-H Out-of-plane Bending (meta-disubstitution) | Strong |

The strong absorption bands in the 700-800 cm⁻¹ region are particularly useful for distinguishing this compound from its isomers, o-xylene (B151617) and p-xylene.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[4]

| m/z (mass-to-charge ratio) | Ion Formula | Relative Intensity (%) | Fragment Lost |

| 106 | [C₈H₁₀]⁺• | 71 | - |

| 105 | [C₈H₉]⁺ | 29 | H• |

| 91 | [C₇H₇]⁺ | 100 | CH₃• |

| 77 | [C₆H₅]⁺ | 11 | C₂H₅• |

| 65 | [C₅H₅]⁺ | 6 | C₃H₅• |

| 51 | [C₄H₃]⁺ | 8 | C₄H₇• |

| 39 | [C₃H₃]⁺ | 8 | C₅H₇• |

The base peak at m/z 91 corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of alkylbenzenes.[5] The molecular ion peak is observed at m/z 106.[5]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[9]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely.

Instrument Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS.

¹³C NMR Acquisition: [10]

-

Follow the initial setup steps as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) to achieve adequate signal-to-noise.

-

Process the FID similarly to the ¹H NMR spectrum and reference to TMS or the solvent peak.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy[12]

Sample Preparation and Analysis: [11][12][13][14]

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)[17][18][19]

Sample Preparation: [15]

-

Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

-

Transfer the solution to a GC vial and cap it securely.

Instrument Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

-

Mass Spectrometer: [16]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Compare the obtained mass spectrum with a library spectrum (e.g., NIST) for confirmation and analyze the fragmentation pattern.

Visualization of Spectroscopic Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analyses and the relationship between the data and the molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between this compound's structure and its spectroscopic data.

References

- 1. quora.com [quora.com]

- 2. homework.study.com [homework.study.com]

- 3. Solved The IR spectra of xylene isomers were obtained and | Chegg.com [chegg.com]

- 4. Benzene, 1,3-dimethyl- [webbook.nist.gov]

- 5. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

m-Xylene in the Laboratory: A Technical Guide to Health and Safety Hazards

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide and should not replace a formal risk assessment, safety data sheet (SDS) review, or institutional safety training. Always consult your institution's specific safety protocols and the manufacturer's SDS before handling any chemical.

Introduction to m-Xylene

This compound (1,3-Dimethylbenzene) is a volatile, flammable aromatic hydrocarbon with a characteristic sweet odor.[1][2][3] Within research and drug development laboratories, it is widely utilized as a solvent in chemical synthesis, for tissue processing and staining in histology, and as a cleaning agent.[3][4][5] Its efficacy as a solvent is matched by its significant health and safety hazards, which necessitate stringent handling procedures and a thorough understanding of its properties to ensure a safe laboratory environment.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are critical to understanding its behavior in a laboratory setting, particularly its flammability and vapor hazards.

| Property | Value |

| Molecular Formula | C₈H₁₀ |

| Molecular Weight | 106.17 g/mol [6][7] |

| Appearance | Clear, colorless liquid[1][6][8] |

| Odor | Aromatic, sweet[1][3][6] |

| Boiling Point | 139°C (282.4°F)[6][9] |

| Melting Point | -48°C (-54.4°F)[4][10] |

| Flash Point | 25°C - 27°C (77°F - 81°F)[2][4][11] |

| Vapor Pressure | 8.29 - 10 mmHg @ 25°C[6][9] |

| Vapor Density | 3.66 (Air = 1)[4][6][9] |

| Specific Gravity | 0.864 (Water = 1)[6][9] |

| Water Solubility | Insoluble / Slight[1][6][9] |

| Lower Explosive Limit (LEL) | 1.1%[1][9][11] |

| Upper Explosive Limit (UEL) | 7.0%[1][9][11] |

| Autoignition Temperature | 527°C (982°F)[2][9] |

Health Hazards and Toxicology

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion, leading to a range of acute and chronic health effects.[1][3][11]

Routes of Exposure and Primary Health Effects

The primary routes of exposure in a laboratory setting are inhalation of vapors and direct skin or eye contact.[8][12] Ingestion is less common but poses a severe risk.[8] The substance is absorbed rapidly and can cause systemic toxicity.[8][12]

Acute (Short-Term) Effects

-

Inhalation: Can irritate the nose, throat, and lungs, causing coughing and wheezing.[13] High concentrations can depress the central nervous system, leading to symptoms like headache, dizziness, drowsiness, confusion, nausea, and loss of consciousness.[6][8] Extreme exposures may result in pulmonary edema and can be fatal.[6]

-

Skin Contact: Causes defatting of the skin, leading to irritation, redness, dryness, and cracking.[6] Harmful absorption through the skin is possible.[4][6]

-

Eye Contact: Splashes cause irritation and may result in transient superficial injury.[6] Symptoms include redness and pain.[11]

-

Ingestion: May be fatal if swallowed and enters the airways (aspiration hazard).[4][5] Can cause gastrointestinal irritation, nausea, and vomiting.[1][8]

Chronic (Long-Term) Effects

Prolonged or repeated exposure can lead to significant health issues.[4]

-

Central Nervous System: Chronic exposure can affect concentration, memory, vision, and muscle coordination.[13][14]

-

Skin: Repeated contact can cause chronic dermatitis.[13]

-

Organ Damage: There is evidence that long-term exposure may damage the liver and kidneys.[4][13]

-

Carcinogenicity: this compound is not classifiable as to its carcinogenicity to humans (IARC Group 3).[6][7]

Toxicological Data

The following table summarizes key toxicological data for this compound.